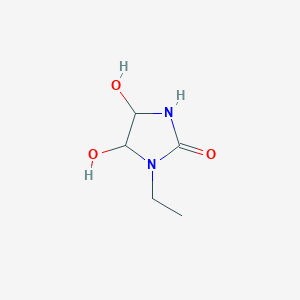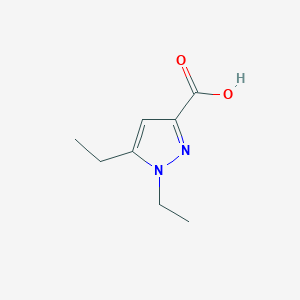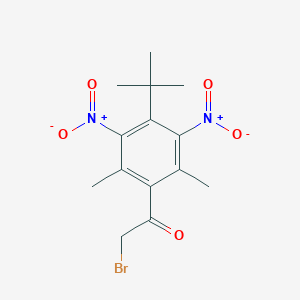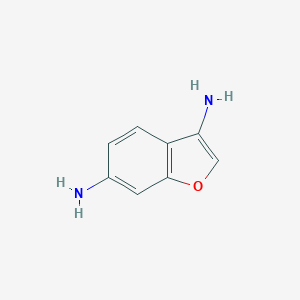
1-Ethyl-4,5-dihydroxyimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4,5-dihydroxyimidazolidin-2-one (EDI) is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. EDI is a cyclic urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is not fully understood. However, it has been suggested that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may act as a chelating agent, binding to metal ions and facilitating their separation. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may also act as a ligand, binding to metal ions and forming stable complexes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one have been studied in various systems. In vitro studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has antioxidant properties and can scavenge free radicals. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can reduce oxidative stress and inflammation in animal models of disease.
Advantages And Limitations For Lab Experiments
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis can be easily scaled up. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is also relatively inexpensive compared to other chelating agents and ligands. However, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has some limitations. It can only be used in systems that contain metal ions, and its effectiveness may vary depending on the type of metal ion and the experimental conditions.
Future Directions
There are several future directions for the study of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one's potential applications in catalysis and other areas of chemistry. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one and its potential applications in disease prevention and treatment.
Synthesis Methods
1-Ethyl-4,5-dihydroxyimidazolidin-2-one can be synthesized through various methods, including the reaction of ethyl carbamate with formaldehyde and subsequent cyclization with hydroxylamine. Another method involves the reaction of ethyl carbamate with formaldehyde and ammonia in the presence of a catalyst. The synthesis of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can also be achieved through the reaction of ethyl carbamate with glyoxal in the presence of a catalyst.
Scientific Research Applications
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent in metal ion analysis and has been shown to be effective in the separation of copper and nickel ions. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been used as a reagent for the determination of amino acids and peptides. Additionally, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been used as a ligand in the synthesis of metal complexes and has been studied for its potential applications in catalysis.
properties
CAS RN |
177781-53-2 |
|---|---|
Product Name |
1-Ethyl-4,5-dihydroxyimidazolidin-2-one |
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
1-ethyl-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-2-7-4(9)3(8)6-5(7)10/h3-4,8-9H,2H2,1H3,(H,6,10) |
InChI Key |
YSKXYNMAUXWHNN-UHFFFAOYSA-N |
SMILES |
CCN1C(C(NC1=O)O)O |
Canonical SMILES |
CCN1C(C(NC1=O)O)O |
synonyms |
2-Imidazolidinone,1-ethyl-4,5-dihydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)



![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)




![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
